2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate
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Overview
Description
2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate is a complex organic compound that features a nitroimidazole moiety. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
The synthesis of 2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate typically involves multiple steps, starting with the preparation of the nitroimidazole core. The nitroimidazole can be synthesized through nitration of imidazole using a mixture of nitric acid and sulfuric acid . Subsequent steps involve the acylation of the nitroimidazole with acetic anhydride, followed by esterification with propanoic acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Major products formed from these reactions include amino derivatives and substituted imidazoles .
Scientific Research Applications
2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in treating infections and as a radiosensitizer in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Similar compounds include other nitroimidazoles such as metronidazole, tinidazole, and ornidazole. Compared to these compounds, 2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate may offer unique advantages in terms of its chemical stability and potential for targeted drug delivery .
Comparison with Similar Compounds
- Metronidazole
- Tinidazole
- Ornidazole
- Nimorazole
- Dimetridazole
Properties
CAS No. |
81892-71-9 |
---|---|
Molecular Formula |
C15H22N4O7 |
Molecular Weight |
370.36 g/mol |
IUPAC Name |
2-[[2-(2-nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate |
InChI |
InChI=1S/C15H22N4O7/c1-3-13(21)25-9-7-17(8-10-26-14(22)4-2)12(20)11-18-6-5-16-15(18)19(23)24/h5-6H,3-4,7-11H2,1-2H3 |
InChI Key |
XSGMATWKFFYIIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCN(CCOC(=O)CC)C(=O)CN1C=CN=C1[N+](=O)[O-] |
Origin of Product |
United States |
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